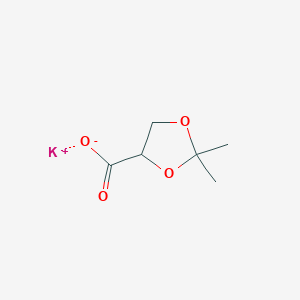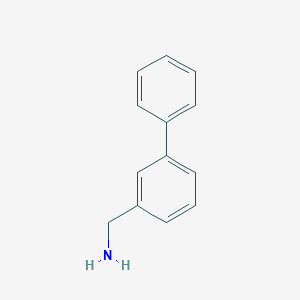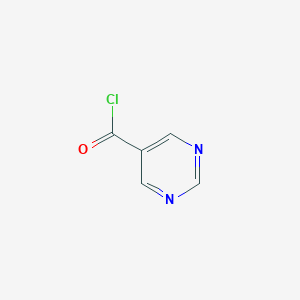
Pyrimidine-5-carbonyl chloride
Vue d'ensemble
Description
Synthesis and Structural Characterization
The synthesis of pyrimidine derivatives is a topic of significant interest due to their biological activity and potential pharmaceutical applications. One study describes the synthesis of novel 5-(2-haloethyl)pyrimidine derivatives, which were characterized using various spectroscopic techniques and elemental analysis. The introduction of iodine and chlorine atoms was achieved through reactions with hydroiodic acid and phosphoryl chloride, respectively .
Three-Component, One-Pot Synthesis
A three-component, one-pot synthesis method was reported for creating a library of 2,4,5-substituted pyrimidines. This method involved the use of chromone as a 1,3-diketone equivalent, which was condensed with amidine, followed by a Suzuki coupling reaction. The synthesized compounds were screened for antitumor activities against human hepatocellular carcinoma cells, with some showing significant inhibitory effects .
Suzuki Cross-Coupling Reactions
Suzuki cross-coupling reactions have been utilized to synthesize new heteroarylpyrimidine derivatives. This process involved lithium-halogen exchange reactions followed by reaction with triisopropylborate. The resulting compounds were further reacted with heteroaryl halides to yield various heteroarylpyrimidines .
Carbon-Carbon Bond Cleavage Reaction
A novel carbon-carbon bond cleavage reaction was developed to synthesize multisubstituted pyrazolo[1,5-a]pyrimidines. This base-induced reaction provided an efficient pathway to these derivatives, which could have potential applications in medicinal chemistry .
Solvent-Free Synthesis of Pyrimido[4,5-d]pyrimidines
A solvent-free synthesis method was reported for pyrimido[4,5-d]pyrimidine derivatives using a multicomponent reaction catalyzed by triethyl benzyl ammonium chloride. This environmentally friendly approach yielded pure products that were characterized by IR and NMR spectroscopy .
Synthesis of Triazolo[4,3-a]-pyrimidine Derivatives
A series of 5-amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carbonitriles were synthesized through a one-pot reaction. The structures of these novel compounds were confirmed by various spectroscopic methods, and the synthesis process was noted for its simplicity and efficiency .
Hydrogen and Chalcogen Bonds in Pyrimidine-5-carbonitrile Derivatives
Two pyrimidine-5-carbonitrile derivatives were synthesized and characterized, with their molecular structures elucidated by X-ray diffraction. The study provided a quantitative analysis of hydrogen and chalcogen bonds, which are crucial for the bioactive properties of these compounds as potential dihydrofolate reductase inhibitors .
Cyclodehydration of 5-[(Carboxymethyl)amino]pyrimidines
The cyclodehydration of 5-(carboxymethyl)amino-substituted pyrimidines was investigated, leading to the synthesis of novel mesoionic imidazo[1,2-c]pyrimidin-3-one compounds. The study included a complete structural characterization and chemical reactivity studies, providing insights into the reactivity of these unique structures .
Cobalt Chloride Complexes in Ethylene Polymerization
A series of α,α′-bis(arylimino)-2,3:5,6-bis(pentamethylene)pyridylcobalt chlorides were synthesized and characterized. These complexes exhibited high activity in ethylene polymerization, producing highly linear polyethylene with low molecular weights. The study explored the influence of these cobalt complexes on the catalytic behavior and properties of the resulting polyethylene .
Ruthenium(II) Carbonyl Chloride Complexes
Two ruthenium(II) carbonyl chloride complexes with pyridine-2,6-diimine were synthesized and characterized. The structure of one complex was determined by X-ray crystallography, showing a distorted octahedral geometry around the ruthenium center. These complexes were active in the transfer hydrogenation of acetophenone, demonstrating their potential as catalysts in hydrogen transfer reactions .
Applications De Recherche Scientifique
-
Anti-Inflammatory Applications
- Field : Medical and Pharmaceutical Research .
- Summary : Pyrimidines have been found to have anti-inflammatory effects. They inhibit the expression and activities of certain vital inflammatory mediators .
- Methods : The anti-inflammatory effects of pyrimidines are usually studied using in vivo models like the carrageenan-induced rat paw edema model .
- Results : Numerous pyrimidines have been found to exhibit potent anti-inflammatory effects .
-
Antimicrobial Applications
- Field : Medical and Pharmaceutical Research .
- Summary : Pyrimidines have been found to have antimicrobial properties .
- Methods : The antimicrobial properties of pyrimidines are usually studied using in vitro assays .
- Results : Pyrimidines have been found to inhibit the growth of various types of bacteria and fungi .
-
Antiviral Applications
- Field : Medical and Pharmaceutical Research .
- Summary : Pyrimidines have been found to have antiviral properties .
- Methods : The antiviral properties of pyrimidines are usually studied using in vitro assays .
- Results : Pyrimidines have been found to inhibit the replication of various types of viruses .
-
Anticancer Applications
- Field : Medical and Pharmaceutical Research .
- Summary : Pyrimidines have been found to have anticancer properties .
- Methods : The anticancer properties of pyrimidines are usually studied using in vitro assays and in some cases, in vivo models .
- Results : Pyrimidines have been found to inhibit the growth of various types of cancer cells .
-
Antihypertensive Applications
- Field : Medical and Pharmaceutical Research .
- Summary : Pyrimidines have been found to have antihypertensive properties .
- Methods : The antihypertensive properties of pyrimidines are usually studied using in vivo models .
- Results : Pyrimidines have been found to lower blood pressure in various animal models .
-
Antioxidant Applications
-
Catalyzed Synthesis of Pyrimidine and Related Heterocyclic Compounds
- Field : Organic Chemistry .
- Summary : Pyrimidines are used in the synthesis of various heterocyclic compounds .
- Methods : The synthesis of pyrimidines and related compounds often involves catalyzed methods .
- Results : The catalyzed synthesis of pyrimidines has led to the formation of a wide range of heterocyclic compounds .
-
Synthesis of Pyrimidine Derivatives from Iodochromone
-
Anti-Inflammatory Effects of Pyrimidine-5-Carbonitrile Derivatives
- Field : Medical and Pharmaceutical Research .
- Summary : Pyrimidine-5-carbonitrile derivatives have been found to have anti-inflammatory effects .
- Methods : The anti-inflammatory activity of these compounds is usually studied using in vivo models like the carrageenan-induced rat paw edema model .
- Results : The target compounds have shown significant anti-inflammatory effects .
-
Synthesis of Perimidines
- Field : Organic Chemistry .
- Summary : Perimidines are a class of N-heterocycles that have evolved significantly due to their immense applications in life sciences, medical sciences, and industrial chemistry .
- Methods : Various novel technologies have been developed for the selective synthesis of perimidines and their conjugated derivatives .
- Results : These methods extend to the preparation of different bioactive and industrially applicable molecules .
-
Anti-Inflammatory Effects of Pyrimidines
- Field : Medical and Pharmaceutical Research .
- Summary : Pyrimidines are known to have anti-inflammatory effects. They inhibit the expression and activities of certain vital inflammatory mediators .
- Methods : The anti-inflammatory effects of pyrimidines are usually studied using in vivo models .
- Results : A large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Catalyzed Methods to Synthesize Pyrimidine
- Field : Organic Chemistry .
- Summary : The multicomponent approach (MCR) is especially appealing to form the pyrimidine core and other heterocyclic compounds .
- Methods : Much diversity can be readily achieved simply by varying the reacting components .
- Results : This method has been used to synthesize a wide range of pyrimidine derivatives .
Orientations Futures
Pyrimidines, including Pyrimidine-5-carbonyl chloride, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Future research directions may focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propriétés
IUPAC Name |
pyrimidine-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O/c6-5(9)4-1-7-3-8-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKXXURQUMEXDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578777 | |
| Record name | Pyrimidine-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-5-carbonyl chloride | |
CAS RN |
40929-48-4 | |
| Record name | Pyrimidine-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine-5-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





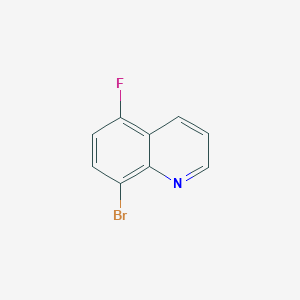


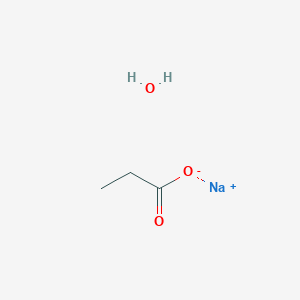
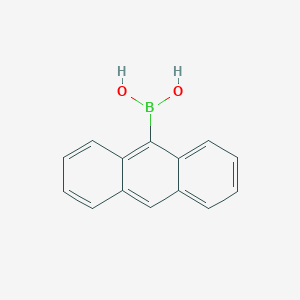
![N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B152768.png)

![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)
